molecular formula C30H52O4 B033819 3-Epipyxinol CAS No. 19942-05-3

3-Epipyxinol

Cat. No. B033819
CAS RN: 19942-05-3
M. Wt: 476.7 g/mol
InChI Key: DOAJFZJEGHSYOI-GSMCXXRNSA-N
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Description

3-Epipyxinol is a chemical compound that belongs to the class of pyridines. It is a synthetic compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it an ideal candidate for various research studies.

Scientific Research Applications

Biostimulant Effects in Agriculture

A study by Chrysargyris et al. (2020) investigated the biostimulant effects of an eco-product containing essential oils on tomato crops. They found that this treatment increased plant height, stomatal conductance, chlorophyll content, and yield compared to control groups. However, it also led to an increased percentage of fruit cracking. The research highlights the potential agricultural applications of such eco-products in enhancing crop growth and yield (Chrysargyris et al., 2020).

Translational Epidemiology

Khoury, Gwinn, and Ioannidis (2010) emphasized the role of translational research (TR) in epidemiology, which involves translating scientific discoveries into practical applications for public health. This approach is significant for integrating basic scientific discoveries, such as those involving 3-Epipyxinol, into practical health solutions (Khoury, Gwinn, & Ioannidis, 2010).

Epistemologies in Practice

Berland et al. (2016) discussed the importance of engaging students in scientific practices, emphasizing the need for understanding scientific processes and the construction of knowledge. This approach is relevant for educational applications where compounds like 3-Epipyxinol can be used as case studies in scientific research and inquiry (Berland et al., 2016).

Clinical Development of DNA-Based Vaccines

Bodles-Brakhop, Heller, and Draghia‐Akli (2009) discussed the use of electroporation (EP) in the delivery of DNA vaccines, highlighting its enhancement in transferring DNA vaccines to various tissues. This method is significant for the clinical development of DNA-based vaccines, where compounds like 3-Epipyxinol could be involved (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).

properties

CAS RN

19942-05-3

Product Name

3-Epipyxinol

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

InChI

InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24-,27-,28+,29+,30-/m0/s1

InChI Key

DOAJFZJEGHSYOI-GSMCXXRNSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)O)C

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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